molecular formula C13H16N2O B1391734 3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one CAS No. 1227730-51-9

3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B1391734
M. Wt: 216.28 g/mol
InChI Key: XDIWHTGSDIVCRH-UHFFFAOYSA-N
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Description

3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one, commonly referred to as EDMDQ, is a synthetic compound with a wide range of applications in the scientific and medical fields. EDMDQ is a heterocyclic compound with a quinazolinone core, which is a type of small organic molecule that has a wide range of properties and applications. EDMDQ has been studied extensively due to its unique properties and potential for use in various scientific and medical applications.

Scientific Research Applications

Synthesis and Reactivity

3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one and its derivatives are primarily utilized in the field of organic synthesis. These compounds serve as precursors or intermediates in the synthesis of various heterocyclic compounds. For instance, certain derivatives have been synthesized as antimicrobial agents, demonstrating the compound's role in medicinal chemistry and drug development (El-zohry & Abd-Alla, 2007). Additionally, the compound's derivatives have been studied for their potential use in photophysical and electrochemical applications, such as in dye-sensitized solar cells to improve photoelectric conversion efficiency (Wu et al., 2009).

Catalysis and Chemical Transformations

Various studies have focused on the use of this compound in catalysis and chemical transformations. For example, the compound has been used in the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones using ionic liquids or ionic liquid-water without an additional catalyst, highlighting its role in green chemistry (Chen et al., 2007). Additionally, it has been involved in the synthesis of derivatives through reactions with nitrogen-centered nucleophiles, showcasing its versatility in organic synthesis (Surikova et al., 2008).

Pharmacological Studies

Although specific information about the pharmacological applications of this exact compound is limited, its structural analogs have been the subject of various pharmacological studies. For instance, ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates, structurally similar compounds, have been synthesized and evaluated for their analgesic and anti-inflammatory activities (Maggio et al., 2001). This suggests potential pharmacological relevance for the compound , though the specific therapeutic applications would require further research.

properties

IUPAC Name

3-ethyl-6,7-dimethyl-4-methylidene-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-5-15-10(4)11-6-8(2)9(3)7-12(11)14-13(15)16/h6-7H,4-5H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIWHTGSDIVCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C)C2=C(C=C(C(=C2)C)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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